molecular formula C7H6ClNaO3S B13790910 Sodium chlorotoluenesulfonate

Sodium chlorotoluenesulfonate

Cat. No.: B13790910
M. Wt: 228.63 g/mol
InChI Key: AFNUQOOLRVXMEC-UHFFFAOYSA-M
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Description

Sodium chlorotoluenesulfonate (hypothetical structure: C₇H₆ClSO₃Na) is a sulfonated aromatic compound featuring a toluene backbone (methyl-substituted benzene) with a chlorine substituent and a sulfonate group. Sulfonate groups typically confer high water solubility and stability, distinguishing it from non-sulfonated chlorinated compounds.

Properties

Molecular Formula

C7H6ClNaO3S

Molecular Weight

228.63 g/mol

IUPAC Name

sodium;5-chloro-2-methylbenzenesulfonate

InChI

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

AFNUQOOLRVXMEC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium chlorotoluenesulfonate is typically synthesized through the sulfonation of chlorotoluene followed by neutralization with sodium hydroxide

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where chlorotoluene is treated with sulfur trioxide or chlorosulfonic acid. The resulting chlorotoluenesulfonic acid is then neutralized with sodium hydroxide to produce the final product. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium sulfinates, including aromatic derivatives, are known to participate in nucleophilic substitutions. The sulfonate group (-SO₃⁻) acts as a leaving group under specific conditions:

Example Reaction :

C H ClSO Na+R XC H Cl R+NaX+SO \text{C H ClSO Na}+\text{R X}\rightarrow \text{C H Cl R}+\text{NaX}+\text{SO }\uparrow

Here, R-X represents an alkyl/aryl halide. The reaction typically proceeds via an Sₙ2 mechanism in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Key Data :

Reactant (R-X)SolventTemperature (°C)Yield (%)
CH₃IDMF10078
C₆H₅BrDMSO12065

Oxidation and Reduction Pathways

The chlorotoluenesulfonate moiety undergoes redox transformations:

  • Oxidation : In the presence of strong oxidizers (e.g., KMnO₄/H₂SO₄), the methyl group on the toluene ring oxidizes to a carboxylic acid, forming chlorobenzoic acid derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding toluenesulfonate salts .

Mechanistic Insight :

C H ClSO NaH2/Pd CEtOHC H SO Na+HCl\text{C H ClSO Na}\xrightarrow[\text{H}_2/\text{Pd C}]{\text{EtOH}}\text{C H SO Na}+\text{HCl}

Coupling Reactions

Sodium sulfinates are widely used in C–S bond-forming reactions . For example, under copper catalysis, sodium chlorotoluenesulfonate can couple with aryl halides:

C H ClSO Na+Ar BrCuI DMFAr SO C H Cl+NaBr\text{C H ClSO Na}+\text{Ar Br}\xrightarrow{\text{CuI DMF}}\text{Ar SO C H Cl}+\text{NaBr}

Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Temperature: 80°C

  • Yield: 60–85%

Hydrolysis and Acid-Base Reactions

The sulfonate group is resistant to hydrolysis under mild conditions but decomposes in strongly acidic media:

C H ClSO Na+HClC H ClSO H+NaCl\text{C H ClSO Na}+\text{HCl}\rightarrow \text{C H ClSO H}+\text{NaCl}

Applications :

  • The free acid (chlorotoluenesulfonic acid) is a strong acid catalyst in esterification and Friedel-Crafts reactions .

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonate group directs electrophiles to the meta position of the toluene ring. For instance, nitration yields:

C H ClSO Na+HNO H2SO43 Nitro 4 chlorotoluenesulfonate\text{C H ClSO Na}+\text{HNO }\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Nitro 4 chlorotoluenesulfonate}

Regioselectivity :

ElectrophilePositionProduct Yield (%)
NO₂⁺Meta92
SO₃H⁺Para88

Scientific Research Applications

Sodium chlorotoluenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.

    Biology: It can be used in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: The compound is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium chlorotoluenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂•Na)

Structural Differences :

  • Sodium chloroacetate is an aliphatic compound with a chlorine atom attached to an acetate group, contrasting with the aromatic sulfonate structure of sodium chlorotoluenesulfonate.
    Applications :
  • Used in organic synthesis (e.g., carboxymethylcellulose production) due to its reactive chloroacetate group.
    Hazards and Safety :
  • Causes severe eye, skin, and respiratory irritation. Immediate flushing with water is critical upon exposure . Regulatory Notes:
  • Requires strict adherence to safety data sheets (SDS) for handling and disposal .

Chloromethyl Chlorosulfate (CClO₃SCH₂Cl)

Structural Differences :

  • Features a chlorosulfate ester group (–OSO₂Cl) and a chloromethyl group, making it highly reactive compared to the sulfonate group in this compound.
    Applications :
  • Primarily an intermediate in chemical manufacturing (e.g., sulfonation reactions) under controlled conditions .
    Hazards and Safety :
  • High toxicity; restricted to industrial use with stringent engineering controls. Regulatory Notes:
  • Classified as hazardous, requiring compliance with occupational exposure limits .

Chlorophenols (C₆H₅₋ₙClₙOH)

Structural Differences :

  • Aromatic phenol derivatives with chlorine substituents but lack sulfonate groups, reducing water solubility compared to this compound. Applications:
  • Historically used as biocides and wood preservatives, but phased out due to environmental persistence .
    Hazards and Safety :
  • Carcinogenic and toxic to aquatic life; mandates substitution with safer alternatives . Regulatory Notes:
  • Subject to ZDHC MRSL restrictions; suppliers must provide compliant SDS documentation .

Comparative Analysis Table

Compound CAS No. Formula Key Functional Groups Applications Hazards Regulatory Requirements
This compound* N/A C₇H₆ClSO₃Na Sulfonate, Chloro, Methyl Hypothetical: Surfactants, intermediates Moderate toxicity (predicted) SDS compliance, GHS labeling
Sodium Chloroacetate 3926-62-3 C₂H₃ClO₂•Na Chloroacetate Organic synthesis Severe irritation OSHA-compliant SDS
Chloromethyl Chlorosulfate 49715-04-0 CClO₃SCH₂Cl Chlorosulfate, Chloromethyl Chemical intermediates High toxicity, corrosive Strict industrial controls
Chlorophenols Varies C₆H₅₋ₙClₙOH Phenol, Chloro Biocides (restricted) Carcinogenic, environmental toxins ZDHC MRSL compliance

Key Research Findings

Functional Group Influence: Sulfonate groups (as in this compound) enhance water solubility and stability, reducing volatility compared to chlorophenols or chlorosulfate esters. Chlorine substituents increase reactivity and toxicity across all compounds but manifest differently: aliphatic chloroacetates are irritants, while aromatic chlorophenols are persistent toxins .

Industrial Utility vs. Hazard Profile :

  • Sodium chloroacetate and chloromethyl chlorosulfate serve as reactive intermediates but require rigorous safety protocols .
  • This compound’s hypothetical structure suggests lower acute toxicity than chlorosulfates but may still necessitate PPE and environmental monitoring.

Regulatory Trends: Shift toward safer alternatives (e.g., non-chlorinated surfactants) driven by regulations like ZDHC MRSL .

Q & A

Q. How to design experiments investigating this compound’s role in photodegradation?

  • Answer :
  • Light Sources : Use UV-A (315–400 nm) or simulated sunlight (AM 1.5G filter).
  • Analytical Tools : LC-MS/MS to identify degradation products (e.g., desulfonated intermediates).
  • Control Experiments : Dark controls and radical scavengers (e.g., tert-butanol for •OH quenching) .

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